molecular formula C14H21N3O4 B1446958 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid CAS No. 1803561-36-5

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid

Cat. No.: B1446958
CAS No.: 1803561-36-5
M. Wt: 295.33 g/mol
InChI Key: VWQWGHVXURBZQG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Acidic Conditions: For deprotection of the Boc group.

    Coupling Reagents: Such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) for amide bond formation.

    Nucleophiles: For substitution reactions at the pyrazole ring

Major Products

Scientific Research Applications

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid primarily involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The rigidity of the linker can influence the 3D orientation of the degrader and the formation of the ternary complex, thereby affecting the efficiency of protein degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid is unique due to its specific structural configuration, which imparts rigidity to the linker region in PROTACs. This rigidity can optimize the drug-like properties and enhance the formation of the ternary complex, making it a valuable tool in targeted protein degradation .

Properties

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)16-7-4-5-10(9-16)17-8-6-11(15-17)12(18)19/h6,8,10H,4-5,7,9H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQWGHVXURBZQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2C=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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